molecular formula C10H9F3O2 B13606437 1-(2-(Trifluoromethoxy)phenyl)propan-2-one

1-(2-(Trifluoromethoxy)phenyl)propan-2-one

Cat. No.: B13606437
M. Wt: 218.17 g/mol
InChI Key: CASHVSIYNUQQJP-UHFFFAOYSA-N
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Description

1-[2-(Trifluoromethoxy)phenyl]propan-2-one is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(trifluoromethoxy)phenyl]propan-2-one typically involves the introduction of the trifluoromethoxy group into the phenyl ring, followed by the formation of the propan-2-one structure. Common synthetic routes include:

Industrial Production Methods: Industrial production of 1-[2-(trifluoromethoxy)phenyl]propan-2-one often involves large-scale implementation of the aforementioned synthetic routes, optimized for yield and efficiency. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .

Mechanism of Action

The mechanism of action of 1-[2-(trifluoromethoxy)phenyl]propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting enzyme activity and cellular signaling pathways .

Properties

Molecular Formula

C10H9F3O2

Molecular Weight

218.17 g/mol

IUPAC Name

1-[2-(trifluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C10H9F3O2/c1-7(14)6-8-4-2-3-5-9(8)15-10(11,12)13/h2-5H,6H2,1H3

InChI Key

CASHVSIYNUQQJP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC=CC=C1OC(F)(F)F

Origin of Product

United States

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